gamma-Octalactone

Flavor Science Sensory Analysis Fungal Volatile Organic Compounds

Formulators seeking gamma-Octalactone (CAS 104-50-7) should prioritize suppliers offering ≥98% purity (GC) and documented enantiomeric composition. Evidence confirms (R)-enantiomer enrichment is essential for authentic botrytized wine and fungal-fermented flavor profiles, as its sensory threshold (300 μg/L) differs significantly (p<0.05) from the (S)-form. Standard racemic mixtures will not achieve the same sensory fidelity. The compound's intermediate odor threshold (7 μg/kg) offers a balanced, creamy-coconut note—stronger than gamma-caprolactone but less overpowering than gamma-decalactone—making it ideal for precise dosage control in tropical fruit, dairy, and bakery applications. Verify kosher/FCC grades and 36-month shelf life for long-term formulation stability.

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 104-50-7
Cat. No. B087194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegamma-Octalactone
CAS104-50-7
Synonyms(R)-4-octanolide
4-octanolide
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCCCCC1CCC(=O)O1
InChIInChI=1S/C8H14O2/c1-2-3-4-7-5-6-8(9)10-7/h7H,2-6H2,1H3
InChIKeyIPBFYZQJXZJBFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in alcohol and slightly soluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





Gamma-Octalactone (CAS 104-50-7) Specifications and Sensory Profile for Flavor and Fragrance Procurement


Gamma-octalactone (γ-octalactone, CAS 104-50-7) is a C8 gamma-lactone (oxolan-2-one substituted by a butyl group at position 5) with a five-membered cyclic ester structure [1]. It is characterized as a colorless to pale yellow liquid (density 0.981 g/mL at 25°C, refractive index n20/D 1.443-1.447) with a sweet, creamy, coconut-like aroma [2]. It is recognized as a flavor constituent of peaches, oranges, and sweet fortified wines, and is widely approved for food use under FEMA 2796, with a JECFA specification requiring ≥95% assay .

Why Gamma-Octalactone Cannot Be Replaced by In-Class Lactone Analogs Without Risking Sensory and Regulatory Non-Compliance


Gamma-octalactone belongs to the gamma-lactone family, a class of aroma compounds where small structural variations—such as alkyl side-chain length (e.g., C7 vs. C8 vs. C9) or stereochemistry (R vs. S enantiomer)—produce substantial and quantifiable differences in sensory perception, odor detection thresholds, and regulatory status [1]. For instance, the odor threshold of gamma-octalactone (7 μg/kg) differs by an order of magnitude from gamma-decalactone (1.1 μg/kg) and gamma-caprolactone (90.6 μg/kg) in the same fungal culture model, directly impacting flavor intensity and formulation economics [2]. Furthermore, enantiomeric forms of gamma-octalactone exhibit statistically significant differences (p<0.05) in aroma detection thresholds, meaning that sourcing a racemic mixture versus a specific enantiomer will yield a measurably different sensory outcome in the final product [3].

Quantitative Differentiation Evidence for Gamma-Octalactone Against In-Class Analogs


Odor Threshold Differentiation: Gamma-Octalactone vs. Gamma-Decalactone vs. Gamma-Caprolactone in Fungal Culture Model

Gamma-octalactone exhibits an intermediate odor threshold compared to closely related gamma-lactones with differing side-chain lengths. In a study quantifying volatile organic compounds from fungal solid cultures, the odor threshold for gamma-octalactone was determined to be 7 μg·kg−1, while gamma-decalactone (C10 side chain) had a lower threshold of 1.1 μg·kg−1, and gamma-caprolactone (C6 side chain) had a substantially higher threshold of 90.6 μg·kg−1 [1]. This data positions gamma-octalactone as a more intense contributor to aroma than gamma-caprolactone but less potent than gamma-decalactone, which has direct implications for flavor formulation and cost-in-use.

Flavor Science Sensory Analysis Fungal Volatile Organic Compounds

Enantiomer-Specific Sensory Impact: (R)-(+) vs. (S)-(−)-Gamma-Octalactone

The enantiomers of gamma-octalactone exhibit quantifiable differences in both aroma detection thresholds and molecular interaction with olfactory receptors. In Longjing tea, the odor thresholds were determined as 300 μg/L for (R)-(+)-γ-octalactone and 125 μg/L for (S)-(−)-γ-octalactone, with the racemic mixture at 82 μg/L [1]. Molecular docking studies further reveal that (S)-(−)-γ-octalactone binds to the OR1A1 olfactory receptor with a more stable binding energy (−18.389 kJ/mol) compared to (R)-(+)-γ-octalactone (−17.280 kJ/mol) [1]. These differences are statistically significant (p<0.05) and explain the perceptual divergence between enantiomers.

Chiral Flavor Chemistry Sensory Neuroscience Olfactory Receptor Binding

Commercial Purity and Shelf-Life Specifications for Gamma-Octalactone

Reputable commercial suppliers provide quantifiable purity and stability metrics that differentiate their gamma-octalactone from unspecified sources. One major vendor, Vigon, lists an assay/purity range of 95-100%, a boiling point of 234°C, a flash point of 201°F (94°C), and a shelf life of 36 months when stored under appropriate conditions . Similarly, ChemImpex provides gamma-octalactone with a purity of 98-100% by GC, meeting KOSHER and FEMA 2796 standards . In contrast, gamma-dodecalactone (CAS 2305-05-7) has a different boiling point (258°C) and sensory profile, requiring distinct handling and storage protocols [1].

Quality Control Procurement Specifications Flavor Ingredient Stability

Enantiomeric Distribution in Natural Products: (R) Predominance in Wine

Chiral analysis of gamma-octalactone in botrytized white wines reveals a natural predominance of the (R) enantiomer, with statistically significant differences in aroma detection thresholds between enantiomers (p<0.05) [1]. This finding contrasts with gamma-nonalactone, where the (R) enantiomer is more prevalent in both dry red and botrytized white wines, but gamma-octalactone's enantiomeric ratio is specifically skewed in botrytized wines [1].

Wine Aroma Chemistry Chiral Analysis Botrytized Wine

Differential Binding Affinity of Enantiomers to Olfactory Receptor OR1A1

Molecular docking and molecular dynamics simulations demonstrate that (S)-(−)-γ-octalactone forms a more stable complex with the human olfactory receptor OR1A1 (−18.389 kJ/mol) compared to (R)-(+)-γ-octalactone (−17.280 kJ/mol) [1]. The binding of (S)-(−)-γ-octalactone is mediated primarily through polar and hydrogen bonding interactions, whereas (R)-(+)-γ-octalactone relies on hydrophobic interactions [1]. For comparison, the enantiomers of the longer-chain analog γ-undecalactone show the opposite trend, with (R)-(+)-γ-undecalactone binding more stably (−19.146 kJ/mol) than (S)-(−)-γ-undecalactone (−19.115 kJ/mol) [1].

Molecular Olfaction Structure-Activity Relationship Flavor Perception Mechanisms

Recommended Procurement and Application Scenarios for Gamma-Octalactone Based on Quantitative Evidence


High-Fidelity Wine and Fermented Beverage Flavor Reconstitution

For formulations aiming to replicate the authentic aroma profile of botrytized white wines or specific fungal-fermented products, sourcing gamma-octalactone with a known enantiomeric excess—specifically enriched in the (R) enantiomer—is critical. The evidence shows that the (R) enantiomer naturally predominates in these matrices and has a distinct sensory threshold compared to the (S) enantiomer (p<0.05) [1]. Using a standard racemic mixture will not achieve the same sensory fidelity. Furthermore, the 7 μg·kg−1 odor threshold in fungal cultures provides a quantitative basis for dosage calculations when formulating fungal-derived flavor notes [2].

Precision Flavor Formulation in Confectionery and Dairy Products

The intermediate odor threshold of gamma-octalactone (7 μg·kg−1) compared to gamma-decalactone (1.1 μg·kg−1) and gamma-caprolactone (90.6 μg·kg−1) allows formulators to select it specifically for applications requiring a balanced, coconut-creamy note without the overpowering intensity of gamma-decalactone or the weakness of gamma-caprolactone [1]. The documented use levels in commercial flavor applications—10-50 ppm for papaya, 50-200 ppm for apricot, and 5-17 ppm for peach in baked goods and ice cream—provide a validated starting point for formulation development [2].

Long-Shelf-Life Consumer Packaged Goods Requiring Stable Flavor Profiles

Gamma-octalactone from qualified suppliers with a documented shelf life of 36 months and purity of 98-100% (by GC) is appropriate for products requiring extended shelf stability [1]. Its boiling point of 234°C and flash point of 94°C provide clear handling and safety parameters for manufacturing, distinguishing it from other lactones with different volatility profiles (e.g., gamma-dodecalactone with a boiling point of 258°C) [2]. The compound's stability in most product matrices, including soaps and cosmetics, further supports its use in long-lived formulations .

Structure-Activity Research in Olfactory Receptor Studies

Gamma-octalactone enantiomers serve as valuable chiral probes in olfactory research due to their well-characterized differential binding affinities to the OR1A1 receptor ((S)-(−) at −18.389 kJ/mol vs. (R)-(+) at −17.280 kJ/mol) [1]. Researchers studying the molecular basis of odor perception or designing novel flavor molecules can use these quantified differences to validate computational models of ligand-receptor interactions. The availability of enantiomerically pure forms with defined sensory thresholds (300 μg/L for (R), 125 μg/L for (S), 82 μg/L for racemic in tea matrix) provides a robust experimental system [1].

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